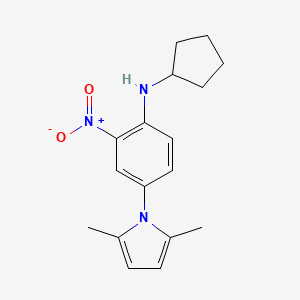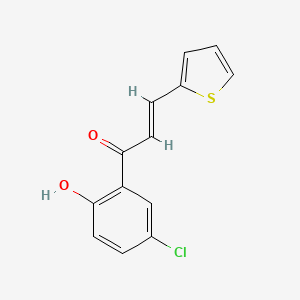
3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that belongs to the class of chalcones. This compound has been studied extensively due to its various biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one has been found to possess various biochemical and physiological effects. It has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it has been shown to possess anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one. One direction is to further investigate its potential use in treating various diseases such as Alzheimer's, diabetes, and cardiovascular diseases. Another direction is to explore its potential as a chemopreventive agent for cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that possesses various biological properties, including antioxidant, anti-inflammatory, and anticancer activities. It can be synthesized through various methods, and its low toxicity makes it a promising candidate for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential use in treating various diseases.
Synthesemethoden
3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one can be synthesized through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2-acetyl furan and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction yields 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
The biological properties of 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one have been extensively studied in various scientific research fields. This compound has been found to possess antioxidant, anti-inflammatory, and anticancer activities. It has also been studied for its potential use in treating various diseases such as Alzheimer's, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFGGNLNMIPQQY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215710 | |
| Record name | (2E)-3-(2-Furanyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
114570-69-3, 5066-65-9 | |
| Record name | (2E)-3-(2-Furanyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114570-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC54627 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(2-Furanyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909989.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5909999.png)
![4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol](/img/structure/B5910005.png)
![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)
![4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)
![N-[4-(1-allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910019.png)




![N-[3-(4-chlorophenyl)propyl]propanamide](/img/structure/B5910051.png)

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)